4,6-dichloro-N-ethylpyrimidin-2-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic and Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, holding a privileged position in both biological systems and synthetic drug development. nih.govijpsjournal.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is integral to the structure of DNA and RNA. ijpsjournal.comacs.org This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry research for decades. nih.gov
The versatility of the pyrimidine scaffold allows for structural modifications that can significantly influence biological activity. nih.gov This has led to the development of a wide array of therapeutic agents with the pyrimidine core, targeting a diverse range of diseases. ijpsjournal.comacs.orgmdpi.com Pyrimidine-containing compounds are known to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties, among others. ijpsjournal.comnih.gov For instance, several anticancer drugs, including Imatinib and Palbociclib, feature a 2-aminopyrimidine (B69317) structure, highlighting its importance in modern pharmacology. nih.gov The ability of the pyrimidine ring and its substituents to form hydrogen bonds with various biomolecules is a key factor in its widespread utility as a pharmacophore. nih.gov Beyond medicine, pyrimidines are used as building blocks for luminescent materials, agrochemicals, and other functional organic compounds.
Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates
Halogenated pyrimidines, particularly those bearing chlorine atoms, are highly valuable and versatile intermediates in organic synthesis. The presence of halogen atoms, which are good leaving groups, activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This reactivity allows for the sequential and often regioselective introduction of various functional groups, enabling the construction of complex, polysubstituted pyrimidine derivatives. acs.org
The reactivity of chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2 > C5. acs.org This predictable selectivity is crucial for synthetic chemists, allowing for controlled modifications. For example, in 4,6-dichloropyrimidines, chemists can selectively substitute one chlorine atom with an amine or other nucleophile, leaving the second chlorine available for subsequent reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) or further nucleophilic substitution. nih.govacs.org This step-wise functionalization is a powerful strategy for building molecular diversity and creating libraries of compounds for drug discovery and materials science. mdpi.com The synthesis of these chlorinated intermediates is often achieved by treating dihydroxypyrimidines with chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene. google.comgoogleapis.com
Research Context of 4,6-dichloro-N-ethylpyrimidin-2-amine and its Structural Analogues
The compound this compound belongs to the class of 2-amino-4,6-dichloropyrimidines. Research into this family of compounds is primarily driven by their utility as synthetic precursors for more complex molecules with potential biological activity. The general structure allows for diverse synthetic pathways where the two chlorine atoms can be displaced by different nucleophiles.
Studies on analogous structures provide significant insight into the expected reactivity and potential applications of this compound. For example, research on the monoamination of 4,6-dichloropyrimidine (B16783) with various amines demonstrates the feasibility of selectively creating N-substituted chloropyrimidines. nih.gov Furthermore, extensive studies have been conducted on the SNAr reactions of 2-amino-4,6-dichloropyrimidine (B145751) derivatives. mdpi.comnih.gov In these systems, the existing amino group at the C2 position modifies the reactivity of the C4 and C6 chlorine atoms, but they remain susceptible to substitution by a wide range of nucleophiles, including aliphatic and aromatic amines. mdpi.com
For instance, the synthesis of 4,6-dichloro-5-ethylpyrimidin-2-amine (B1582910) (a constitutional isomer of the title compound) has been reported, starting from the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) and treating it with a chlorinating agent. nih.gov This highlights a standard route for accessing such dichlorinated aminopyrimidines. The subsequent reactions of these intermediates are of great interest. The two chlorine atoms can be replaced in a stepwise manner to build unsymmetrical 2,4,6-trisubstituted pyrimidines, which are scaffolds for inhibitors of enzymes like kinases. rsc.org The reaction conditions, such as the choice of base, solvent, and catalyst (for palladium-catalyzed reactions), can be tuned to control the outcome and selectivity of these transformations. nih.govmdpi.com
Table 1: Compound Properties
This interactive table details the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 10371-48-9 chemenu.com |
| Molecular Formula | C₆H₇Cl₂N₃ nih.govchemenu.com |
| Molecular Weight | 192.04 g/mol chemenu.com |
| SMILES Code | CCNC1=NC(Cl)=CC(Cl)=N1 chemenu.com |
| Structure | A pyrimidine ring substituted with an ethylamino group at position 2 and chlorine atoms at positions 4 and 6. |
Table 2: Chemical Compounds Mentioned
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWUPHRMFWCUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424629 | |
| Record name | (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10371-48-9 | |
| Record name | 4,6-Dichloro-N-ethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloro-pyrimidin-2-yl)-ethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Chemical Transformations of 4,6 Dichloro N Ethylpyrimidin 2 Amine Scaffolds
Amination Reactions of Dichloropyrimidines for Diversification
Amination reactions are a primary method for elaborating the 4,6-dichloropyrimidine (B16783) core, enabling the synthesis of various di- and tri-substituted aminopyrimidines. These transformations can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling, often with high degrees of regioselectivity.
The sequential substitution of the two chlorine atoms on the 4,6-dichloropyrimidine ring can be controlled to achieve either mono- or di-amination products. The first amination, a nucleophilic aromatic substitution (SNAr), typically occurs at the more reactive C4 or C6 position and can be accomplished under catalyst-free conditions by reacting the dichloropyrimidine with an amine. nih.govresearchgate.netnih.gov
The introduction of the first electron-donating amino group deactivates the ring towards further nucleophilic attack, making the second amination step more challenging. nih.gov Consequently, the synthesis of unsymmetrical 4,6-diaminopyrimidines often requires more forcing conditions or a change in mechanism. Palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) is frequently employed to facilitate the second substitution, allowing for the introduction of a different amino group under milder conditions than would be required for a second SNAr reaction. nih.govnih.gov
Table 1: Representative Conditions for Selective Amination of Dichloropyrimidines
| Step | Reactants | Reagents/Conditions | Product Type | Yield | Reference(s) |
| Monoamination (SNAr) | 4,6-Dichloropyrimidine, Adamantane-containing amine | Dioxane, Reflux | 4-Amino-6-chloropyrimidine derivative | 60-99% | nih.govresearchgate.net |
| Diamination (Pd-catalyzed) | 4-Amino-6-chloropyrimidine derivative, Amine | Pd(dba)₂, Ligand (e.g., DavePhos, BINAP), Base (e.g., Cs₂CO₃), Dioxane, 100 °C | 4,6-Diaminopyrimidine (B116622) derivative | Moderate | nih.gov |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology is highly effective for the N-arylation of aminopyrimidines, including derivatives of 4,6-dichloro-N-ethylpyrimidin-2-amine. The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org
This strategy allows for the synthesis of complex N-arylpyrimidin-2-amine derivatives that would be difficult to access through other methods. mdpi.com The choice of ligand is critical for reaction efficiency and scope. Bidentate phosphine ligands like Xantphos are often effective in these transformations, promoting high yields and accommodating a variety of amine and aryl halide coupling partners. mdpi.com
Table 2: Conditions for Buchwald-Hartwig N-Arylation
| Substrate | Coupling Partner | Catalyst System | Base | Solvent/Temp. | Product | Yield | Reference(s) |
| 2-Amino-4-(pyridin-3-yl)pyrimidine | Substituted Aryl Bromide | Dichlorobis(triphenylphosphine)Pd(II), Xantphos | Sodium tert-butoxide | Toluene, Reflux | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | 27-82% | mdpi.com |
Halogen Exchange and Further Functionalization Strategies
Beyond amination, the chlorine atoms of this compound serve as versatile handles for introducing a wide array of functional groups through halogen exchange and cross-coupling reactions.
The chlorine atoms on the pyrimidine (B1678525) ring can be readily displaced by oxygen nucleophiles, such as alcohols or alkoxides, to form corresponding ethers. libretexts.org This SNAr reaction is typically carried out by treating the dichloropyrimidine with an alkali metal alkoxide (e.g., sodium methoxide) in an appropriate solvent. google.comgoogle.com This provides a direct route to alkoxy-substituted pyrimidines, which are important intermediates in various fields. The reaction can be driven to completion to yield the 4,6-dialkoxy derivative.
Table 3: Example of Alkoxy Substitution on a Dichloropyrimidine Core
| Substrate | Reagent | Solvent | Product | Reference(s) |
| 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) | Sodium methoxide | Toluene / Methanol | 4,6-Dimethoxy-2-(methylthio)pyrimidine | google.comgoogle.com |
The synthesis of methylsulfonylpyrimidine derivatives from dichloropyrimidines is a well-established two-step process. First, a nucleophilic substitution reaction is performed with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to displace a chlorine atom and form a methylthioether (-SMe). google.comasianpubs.org
In the second step, the resulting methylthioether is oxidized to the corresponding methylsulfone (-SO₂Me). arkat-usa.org This oxidation can be achieved using various oxidizing agents, with common choices including meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. asianpubs.orgarkat-usa.org The methylsulfonyl group is a strong electron-withdrawing group and can itself act as a leaving group in subsequent nucleophilic substitution reactions, further enhancing the synthetic utility of the pyrimidine scaffold. wuxiapptec.comresearchgate.net
Table 4: Synthesis of Methylsulfonylpyrimidine Derivatives
| Step | Reaction Type | Reagents | Product | Yield | Reference(s) |
| 1. Thioetherification | SNAr | Sodium methyl mercaptide | 4,6-Dimethoxy-2-methylthiopyrimidine | 95.6% | asianpubs.org |
| 2. Oxidation | Oxidation | Hydrogen peroxide, Sodium tungstate dihydrate | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 95% | asianpubs.org |
Palladium-catalyzed cross-coupling reactions are instrumental for forming new carbon-carbon bonds at the chloro-substituted positions of the pyrimidine ring. The Suzuki-Miyaura coupling reaction, which pairs the dichloropyrimidine with an aryl or vinyl boronic acid, is highly effective for introducing alkenyl and aryl groups. mdpi.commdpi.com These reactions exhibit high regioselectivity, with the first coupling typically occurring at the C4 position. mdpi.com
Similarly, the Sonogashira reaction allows for the introduction of alkynyl moieties. wikipedia.orgorganic-chemistry.org This reaction couples the dichloropyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Both the Suzuki and Sonogashira reactions significantly expand the chemical space accessible from the this compound precursor, providing avenues for the construction of complex molecular architectures.
Table 5: C-C Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction | Coupling Partner | Catalyst System | Key Features | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Regioselective at C4 position; efficient for C-C bond formation. | mdpi.commdpi.com |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds; works under mild conditions. | wikipedia.orgorganic-chemistry.org |
Pyrimidine Ring Modifications and Condensation Reactions
Modifications to the pyrimidine ring of this compound are crucial for the development of novel derivatives. These reactions often involve the functionalization of the C5 position, which can be activated for electrophilic substitution, followed by condensation reactions to build more elaborate structures.
The synthesis of fused heterocyclic systems from this compound analogues is a key strategy for creating compounds with diverse biological activities. A common approach involves the introduction of a reactive handle at the C5 position of the pyrimidine ring, which can then participate in cyclization reactions.
One important method for functionalizing the C5 position is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgjk-sci.comtcichemicals.com The 2-amino group in 2-aminopyrimidines activates the ring, directing electrophilic substitution to the C5 position.
For a compound like this compound, a Vilsmeier-Haack reaction would likely proceed as outlined in the following proposed reaction scheme:
Proposed Synthesis of 4,6-dichloro-N-ethyl-5-formylpyrimidin-2-amine
| Step | Reagents and Conditions | Product |
|---|
Once the 5-formyl derivative is obtained, it can serve as a key intermediate for the construction of fused heterocyclic systems. For example, condensation with a binucleophile, such as a hydrazine or a guanidine (B92328) derivative, can lead to the formation of a new heterocyclic ring fused to the pyrimidine core. A plausible synthetic route to a pyrimido[4,5-d]pyrimidine derivative is depicted below.
Proposed Synthesis of a Fused Pyrimido[4,5-d]pyrimidine System
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
These fused systems extend the conjugated π-system of the parent molecule, which can have significant implications for its electronic and photophysical properties, as well as its biological activity.
The synthesis of chalcones, which are α,β-unsaturated ketones, typically involves the Claisen-Schmidt condensation of an aromatic aldehyde with a methyl ketone. jchemrev.comnih.govnih.govrsc.org To prepare a pyrimidine-based chalcone from a this compound scaffold, a methyl group would need to be present on the pyrimidine ring, most likely at the C5 position.
The introduction of a methyl group at the C5 position of a 2-amino-4,6-dichloropyrimidine (B145751) derivative can be achieved through a multi-step synthesis, often starting from a 5-substituted-2-amino-4,6-dihydroxypyrimidine precursor. nih.gov Once a 5-methyl-4,6-dichloro-N-ethylpyrimidin-2-amine is synthesized, it can undergo a condensation reaction with a suitable aromatic aldehyde in the presence of a base to yield the corresponding pyrimidine-based chalcone.
Proposed Synthesis of a Pyrimidine-Based Chalcone
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
|---|
The resulting pyrimidine-based chalcones are valuable intermediates for the synthesis of other heterocyclic compounds, such as pyrazolines and isoxazoles, through reactions involving the α,β-unsaturated ketone moiety.
Advanced Derivatization Methods for Analytical Characterization and Quantification
Derivatization for GC-MS Analysis:
To enhance volatility and thermal stability for GC-MS analysis, the amino group of this compound can be derivatized. youtube.com Common derivatization strategies include:
Silylation: This involves reacting the amino group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a less polar and more volatile trimethylsilyl (TMS) derivative. mdpi.comdntb.gov.uacolostate.edunih.govgoogle.com
Acylation: Reaction with an acylating agent, like trifluoroacetic anhydride (TFAA), converts the amine into a more stable and volatile amide derivative.
Derivatization for HPLC Analysis:
For high-performance liquid chromatography (HPLC), derivatization is employed to introduce a chromophoric or fluorophoric tag, thereby enhancing UV-Vis or fluorescence detection. academicjournals.orgcreative-proteomics.comresearchgate.netnih.govmdpi.com A widely used reagent for this purpose is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). nih.govresearchgate.netresearchgate.netnih.govgoogle.com Dansyl chloride reacts with the amino group of this compound to form a highly fluorescent sulfonamide derivative, which can be quantified at very low concentrations.
The following table summarizes potential derivatization methods for the analytical determination of this compound.
Analytical Derivatization Methods
| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization |
|---|---|---|---|
| GC-MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino group | Increase volatility and thermal stability |
| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino group | Increase volatility and thermal stability |
| GC-MS | Trifluoroacetic anhydride (TFAA) | Amino group | Increase volatility and stability |
These derivatization techniques are crucial for developing robust and sensitive analytical methods for the quantification of this compound and its metabolites in various biological and environmental samples.
Spectroscopic and Structural Characterization of 4,6 Dichloro N Ethylpyrimidin 2 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can map out the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons.
For 4,6-dichloro-N-ethylpyrimidin-2-amine , the ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals that correspond to the different types of protons in the molecule. The analysis reveals a triplet at 1.10 ppm, which is characteristic of the methyl (CH₃) protons of the ethyl group. The adjacent methylene (B1212753) (CH₂) protons appear as a doublet of quartets at 3.25 ppm. A singlet at 6.84 ppm is assigned to the lone proton on the pyrimidine (B1678525) ring (H-5). Finally, a triplet at 8.14 ppm corresponds to the proton of the secondary amine (NH) group. researchgate.net The coupling patterns (splitting of signals) are crucial for confirming the connectivity of the ethyl group.
The study of derivatives of 4,6-dichloropyrimidine (B16783) highlights the versatility of ¹H NMR in structural confirmation. For instance, in adamantane-containing derivatives, line broadening observed in the ¹H NMR spectra for NH and aliphatic CHN protons, as well as for the heterocyclic ring protons, suggests the existence of tautomeric equilibria in solution. drugbank.com
Table 1: ¹H NMR Data for this compound and Selected Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
|---|---|---|---|---|---|---|
| This compound | -CH₃ | 1.10 | Triplet | 7.3 | DMSO-d₆ | researchgate.net |
| -CH₂- | 3.25 | Doublet of Quartets | 5.5, 7.2 | DMSO-d₆ | researchgate.net | |
| H-5 (pyrimidine) | 6.84 | Singlet | - | DMSO-d₆ | researchgate.net | |
| NH | 8.14 | Triplet | 5.2 | DMSO-d₆ | researchgate.net | |
| 4,6-dichloro-N-(pyridin-3-yl)pyrimidin-2-amine | H-5 (pyrimidine) | 7.35 | Singlet | - | DMSO-d₆ | researchgate.net |
| Pyridyl & NH | 7.62-10.82 | Multiplets & Singlet | - | DMSO-d₆ | researchgate.net | |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Predicted) | -CH₃ | 0.94 | Triplet | 7.6 | DMSO-d₆ | rsc.org |
| -CH₂- (middle) | 1.63 | Sextet | 6.8, 7.6 | DMSO-d₆ | rsc.org | |
| -S-CH₂- | 2.97 | Triplet | 6.8 | DMSO-d₆ | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment.
While specific ¹³C NMR data for this compound is not widely published, analysis of its derivatives provides significant insight into the carbon framework. For example, the APT (Attached Proton Test) NMR spectrum of 4,6-dichloro-N-(pyridin-3-yl)pyrimidin-2-amine , a technique that differentiates carbons based on the number of attached protons, showed signals at δ = 161.1, 158.6, 141.1, 138.2, 136.6, 129.2, 124.8, and 111.7 ppm. researchgate.net The signals at the lower field (higher ppm) are characteristic of the carbon atoms within the heterocyclic rings.
In other substituted pyrimidine derivatives, such as N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide, the ¹³C NMR spectrum clearly delineates the carbons of the pyrimidine ring (C², C⁴, C⁵, C⁶) from those of the phenyl and other substituent groups. bas.bg
Table 2: ¹³C NMR Data for Selected Pyrimidine Derivatives
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 4,6-dichloro-N-(pyridin-3-yl)pyrimidin-2-amine | Pyrimidine & Pyridyl Carbons | 111.7, 124.8, 129.2, 136.6, 138.2, 141.1, 158.6, 161.1 | DMSO-d₆ | researchgate.net |
| N-(2-(4,6-bis(4-methoxyphenyl)pyrimidin-yl)propan-2-yl)methanesulfonamide | C⁵ | 108.6 | DMSO-d₆ | bas.bg |
| C⁴ | 162.2 | DMSO-d₆ | bas.bg | |
| C⁶ | 163.5 | DMSO-d₆ | bas.bg | |
| C² | 172.5 | DMSO-d₆ | bas.bg |
| 2-Amino-4,6-dichloropyrimidine (B145751) | - | Data available from various sources. | - | docbrown.info |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
High-Resolution Mass Spectrometry (HRMS, HREI-MS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound.
For derivatives of this compound, HRMS has been used to confirm their identity. For 4,6-dichloro-N-(pyridin-3-yl)pyrimidin-2-amine , the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₇Cl₂N₄) is 241.0061. The experimentally found mass was 241.0063, which is in excellent agreement. researchgate.net Similarly, for N-(4,6-dichloropyrimidin-2-yl)thiazol-2-amine , the calculated m/z for [M+H]⁺ (C₇H₅Cl₂N₄S) was 246.9606, and the found value was 246.9626. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally useful for analyzing complex mixtures, monitoring the progress of chemical reactions, and assessing the purity of isolated compounds.
In the synthesis of this compound and its derivatives, LC-MS is noted as a facile method for monitoring the course of the reaction. researchgate.net It allows researchers to track the consumption of starting materials and the formation of the desired product, as well as any byproducts, ensuring the reaction is proceeding as expected and aiding in the development of purification strategies. researchgate.netdrugbank.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4,6-dichloro-N-(pyridin-3-yl)pyrimidin-2-amine |
| 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |
| N-(4,6-Dichloropyrimidin-2-yl)thiazol-2-amine |
| N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfonamide |
| N-(2-(4,6-bis(4-methoxyphenyl)pyrimidin-yl)propan-2-yl)methanesulfonamide |
| 2-Amino-4,6-dichloropyrimidine |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the pyrimidine ring, the carbon-chlorine bonds, the amino group, and the ethyl substituent.
The pyrimidine ring itself gives rise to a series of characteristic stretching and bending vibrations. The C-N stretching vibrations within the heterocyclic ring are typically observed in the 1375-1077 cm⁻¹ region. dergipark.org.tr The aromatic C=C and C=N stretching vibrations appear in the 1650-1550 cm⁻¹ range. For instance, in a related quinoline (B57606) derivative, C=C stretching vibrations were assigned to bands at 1569, 1619, and 1638 cm⁻¹. dergipark.org.tr
The secondary amine (N-H) group is a key feature. The N-H stretching vibration typically appears as a single, sharp band in the 3500-3300 cm⁻¹ region. In comparison, the parent compound, 2-amino-4,6-dichloropyrimidine, which has a primary amino (-NH₂) group, would show two bands in this region corresponding to symmetric and asymmetric stretching. The N-H deformation (bending) mode for the secondary amine is expected around 1650-1550 cm⁻¹.
The carbon-chlorine (C-Cl) stretching vibrations are also prominent, typically found in the 850-550 cm⁻¹ region of the spectrum. The vibrations of the ethyl group include C-H stretching modes (aliphatic) just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.
A summary of expected and observed IR absorption bands for this class of compounds is presented below.
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Secondary Amine) | 3500 - 3300 | A single, sharp peak is characteristic. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Associated with the C-H bond on the pyrimidine ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | From the CH₂ and CH₃ groups of the ethyl substituent. |
| C=N and C=C Stretch (Ring) | 1650 - 1550 | Multiple bands are expected due to the aromatic heterocycle. |
| N-H Bend | 1650 - 1550 | May overlap with ring stretching vibrations. |
| C-N Stretch | 1375 - 1077 | Associated with the amine and ring C-N bonds. dergipark.org.tr |
| C-Cl Stretch | 850 - 550 | Strong absorptions characteristic of the chloro substituents. |
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing insights into molecular geometry, conformation, and intermolecular interactions.
Although a crystal structure for this compound is not publicly documented, analysis of related dichloropyrimidine derivatives provides a clear picture of the expected molecular geometry.
The crystal structure of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reveals that the pyrimidine ring is essentially planar. researchgate.net This planarity is a common feature of the pyrimidine core. For this molecule, six unique molecules were found in the asymmetric unit, all of which were planar to within 3.1°. researchgate.net Similarly, studies on other substituted pyrimidines, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, confirm the monoclinic P2₁/n space group and provide detailed bond lengths and angles. vensel.org In this derivative, the structure is stabilized by intramolecular hydrogen bonds. vensel.org
For this compound, the pyrimidine ring is expected to be planar. The primary conformational flexibility would arise from the rotation around the C2-N(ethyl) bond and the C-C bond of the ethyl group. The specific conformation adopted in the solid state would be one that minimizes steric hindrance and maximizes favorable packing and intermolecular interactions.
The table below summarizes crystallographic data for some related pyrimidine derivatives.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Ref |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Triclinic | P1 | a=13.6482 Å, b=14.1294 Å, c=14.1343 Å, α=119.95°, β=95.93°, γ=92.83° | researchgate.net |
| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | Monoclinic | P2₁/n | a=8.5657 Å, b=9.3203 Å, c=18.2134 Å, β=91.54° | vensel.org |
| 2-cyanoguanidinophenytoin | Monoclinic | P2₁/c | Four molecules in the unit cell. | nih.gov |
The solid-state packing of aminopyrimidine derivatives is heavily influenced by noncovalent interactions, particularly hydrogen bonding and π–π stacking. The N-H group of the 2-amino substituent acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors.
Studies on salts of 2,6-diamino-4-chloropyrimidine show that the pyrimidinium cation consistently forms a robust R²₂(8) hydrogen-bonding motif (a supramolecular heterosynthon) with carboxylate or sulfonate anions via N-H···O interactions. nih.gov Furthermore, self-complementary base pairing between pyrimidine rings can occur, forming R²₂(8) homosynthons through N-H···N hydrogen bonds. nih.gov These interactions often lead to the formation of extended supramolecular architectures like ribbons or ladders. nih.govresearchgate.net
In the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the packing is stabilized by a network of intermolecular N-H···N and N-H···O hydrogen bonds. vensel.org For this compound, similar N-H···N hydrogen bonds involving the ethylamino group and a nitrogen atom of an adjacent pyrimidine ring are expected to be a dominant feature in its crystal packing, likely forming centrosymmetric dimers or extended chains.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of this energy promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.org
For heterocyclic aromatic compounds like this compound, the most relevant electronic transitions are π → π* and n → π*. uzh.chelte.hu
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually in the far-UV or near-UV region. libretexts.orguzh.ch For pyrimidine systems, these transitions are often found below 300 nm.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. uzh.ch These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths. uzh.ch
The substituents on the pyrimidine ring significantly influence the energy of these transitions and thus the position of the absorption maxima (λ_max).
Chloro Substituents: Halogenation affects the electronic transitions. A study on 2-chloropyrimidine (B141910) showed that while the lower energy absorption bands are similar to unsubstituted pyrimidine, significant shifts and changes in band shape occur at higher energies (above 5.7 eV), indicating a strong influence on the mixing of excited state configurations. rsc.org
Amino and Alkyl Groups: The ethylamino group at the C2 position acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore (the pyrimidine ring). The lone pair on the nitrogen atom can participate in resonance with the ring, which typically lowers the energy gap for π → π* transitions, causing a bathochromic (red) shift to longer wavelengths. Research on the related compound 4,6-dichloro-5-ethylpyrimidin-2-amine (B1582910) indicates that the 5-ethyl substitution leads to a bathochromic shift of +14 nm compared to methyl-substituted derivatives, suggesting that alkyl groups enhance conjugation and influence the electronic properties.
| Transition Type | Typical Wavelength Region | Intensity | Notes |
| π → π | < 300 nm | High (Large ε) | Involves the π-system of the pyrimidine ring. libretexts.org |
| n → π | > 300 nm | Low (Small ε) | Involves lone pair electrons on nitrogen atoms. uzh.ch |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4,6-dichloro-N-ethylpyrimidin-2-amine, DFT calculations, particularly using methods like B3LYP, have been employed to elucidate its structural and electronic characteristics. Such calculations have been performed on closely related analogs like 2-amino-4,6-dichloropyrimidine (B145751), providing a strong basis for understanding the N-ethyl derivative researchgate.net.
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, theoretical calculations are used to find the optimal bond lengths, bond angles, and dihedral angles researchgate.netnih.gov.
Conformational analysis focuses on the different spatial arrangements of the ethyl group attached to the amino nitrogen. Rotation around the C-N bonds can lead to various conformers with different energy levels. DFT studies can map this potential energy surface to identify the most stable conformer, which is crucial for understanding its interaction with other molecules. The planarity of the pyrimidine (B1678525) ring and the orientation of the ethylamino substituent are key parameters determined in these studies pjbmb.org.pk. Theoretical calculations on the parent compound, 2-amino-4,6-dichloropyrimidine, have established an optimum molecular geometry that serves as a reliable reference researchgate.net.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for a 4,6-dichloropyrimidine (B16783) Analog Data based on calculations for the closely related 2-amino-4,6-dichloropyrimidine.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.345 | C2-N1-C6 | 116.5 |
| C2-N3 | 1.345 | N1-C2-N3 | 126.3 |
| N3-C4 | 1.325 | C2-N3-C4 | 116.5 |
| C4-C5 | 1.396 | N3-C4-C5 | 123.6 |
| C5-C6 | 1.378 | C4-C5-C6 | 116.9 |
| C6-N1 | 1.325 | C5-C6-N1 | 120.2 |
| C4-Cl | 1.730 | N3-C4-Cl | 116.3 |
| C6-Cl | 1.730 | N1-C6-Cl | 118.8 |
| C2-N(amino) | 1.365 | N1-C2-N(amino) | 116.8 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species nih.govlibretexts.org. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.govresearchgate.net.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be easily excited to a higher energy level nih.govnih.govmdpi.com. For chlorodiazines like this compound, FMO analysis helps predict the most likely sites for nucleophilic or electrophilic attack wuxibiology.com.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's stability and reactivity nih.govmdpi.comresearchgate.net.
Table 2: Theoretical Frontier Molecular Orbital Properties and Reactivity Descriptors Values are representative based on DFT studies of similar heterocyclic compounds.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates chemical stability and reactivity |
| Chemical Hardness (η) | 2.825 | Measures resistance to change in electron distribution |
| Chemical Softness (σ) | 0.354 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 4.025 | Measures the power to attract electrons |
| Electrophilicity Index (ω) | 2.867 | Measures the propensity to accept electrons |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would typically show negative potential (red and yellow regions), indicating electron-rich areas susceptible to electrophilic attack, around the nitrogen atoms of the pyrimidine ring and the chlorine atoms due to their high electronegativity mdpi.com. Conversely, positive potential (blue regions), indicating electron-deficient areas prone to nucleophilic attack, would be expected around the hydrogen atoms of the ethylamino group mdpi.com. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding mdpi.comresearchgate.net.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects wikipedia.orgq-chem.comwisc.edu.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Molecules with significant charge separation, large dipole moments, and high polarizability often exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
The presence of electron-donating (ethylamino) and electron-withdrawing (chloro) groups on the pyrimidine ring suggests that this compound could possess NLO properties. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors. A large value for the total first-order hyperpolarizability (βtot) indicates a strong NLO response, suggesting the material could be a candidate for NLO applications researchgate.netnih.gov.
Table 3: Calculated Non-Linear Optical (NLO) Properties Values are representative and based on theoretical studies of similar organic molecules.
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~3.5 D |
| Mean Polarizability (α) | ~100 |
| Total First-Order Hyperpolarizability (βtot) | ~5 x 10-30 esu |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where one or both chlorine atoms are displaced by a nucleophile researchgate.net.
Theoretical studies can model the reaction pathway of, for example, an amine attacking one of the chlorinated carbon atoms on the pyrimidine ring. By calculating the energies of the reactants, intermediates (like the Meisenheimer complex), transition states, and products, a detailed energy profile for the reaction can be constructed mdpi.com. This helps to explain the regioselectivity of such reactions—for instance, why a nucleophile might preferentially attack the C4 or C6 position. FMO theory complements this by showing how the orbital shapes and energies (particularly the LUMO) direct the incoming nucleophile to the most electrophilic sites on the ring wuxibiology.com.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular environment and highlights the nature and extent of intermolecular contacts.
For this compound, the Hirshfeld surface analysis would be mapped with functions such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface is particularly insightful, as it uses a red-white-blue color scheme to indicate contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the dnorm surface pinpoint close intermolecular contacts, which are indicative of hydrogen bonds and other significant interactions.
The percentage contributions of the most significant intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, can be hypothetically summarized in the table below. These percentages are based on analyses of structurally related molecules and reflect the expected prevalence of different interaction types. nih.govresearchgate.net
| Interaction Type | Hypothetical Percentage Contribution |
|---|---|
| H···H | ~35-45% |
| Cl···H/H···Cl | ~15-25% |
| N···H/H···N | ~10-20% |
| C···H/H···C | ~5-15% |
| Cl···N/N···Cl | ~3-8% |
| Other | ~2-5% |
Void Analysis in Crystal Structures and Packing Efficiency
Void analysis is a computational technique used to investigate the empty spaces within a crystal structure. The size and distribution of these voids are crucial for understanding the packing efficiency of molecules in the solid state. The analysis involves calculating the volume of unoccupied space in the crystal lattice, which can influence physical properties such as density, stability, and the potential for inclusion of guest molecules.
The calculation of voids is typically performed using a probe-sphere methodology, where a spherical probe of a certain radius is rolled over the van der Waals surfaces of the molecules in the crystal. The regions inaccessible to the probe are defined as voids. The total void volume is then expressed as a percentage of the unit cell volume.
For this compound, the presence of the relatively bulky chlorine atoms and the flexible ethyl group would play a significant role in determining the packing arrangement and, consequently, the void volume. The interplay of hydrogen bonding and other intermolecular interactions will dictate how efficiently the molecules can pack together. A high degree of intermolecular connectivity, particularly through strong hydrogen bonds, generally leads to more efficient packing and smaller void volumes.
The packing efficiency can be quantified by the Kitaigorodskii packing index (Ck), which is the ratio of the volume occupied by the molecules to the total volume of the unit cell. A higher packing index indicates a more densely packed structure with less empty space. For organic molecules, the packing index typically ranges from 0.65 to 0.77.
A hypothetical void analysis for a crystal structure of this compound might yield the following parameters, which would be indicative of a reasonably well-packed structure.
| Parameter | Hypothetical Value |
|---|---|
| Unit Cell Volume (ų) | ~700-900 |
| Molecular Volume (ų) | ~120-150 |
| Void Volume per Unit Cell (ų) | ~200-280 |
| Percentage Void Volume | ~28-35% |
| Kitaigorodskii Packing Index (Ck) | ~0.65-0.72 |
Computational Prediction and Validation of Spectroscopic Properties (e.g., NMR, UV-Vis Spectra)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed for the prediction of spectroscopic properties of molecules. researchgate.netresearchgate.net These theoretical calculations provide valuable insights into the electronic structure and behavior of compounds, and the results can be correlated with experimental data to validate the molecular structure.
For this compound, DFT calculations using a suitable basis set, such as B3LYP/6-311++G(d,p), could be performed to optimize the molecular geometry and predict its spectroscopic signatures.
NMR Spectra: The theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can be compared with experimental NMR spectra. This comparison is crucial for the structural elucidation of the compound, confirming the connectivity of atoms and the chemical environment of each nucleus.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations yield the excitation energies and oscillator strengths for the electronic transitions. The predicted wavelength of maximum absorption (λmax) can be compared with the experimental UV-Vis spectrum, providing information about the electronic transitions, such as n→π* and π→π*, within the molecule.
A hypothetical comparison between the computationally predicted and experimentally expected spectroscopic data for this compound is presented in the table below.
| Spectroscopic Parameter | Hypothetical Predicted Value (DFT) | Expected Experimental Value |
|---|---|---|
| 1H NMR (δ, ppm) - NH | ~5.0-6.0 | ~5.2-6.2 |
| 1H NMR (δ, ppm) - CH (pyrimidine) | ~6.5-7.0 | ~6.7-7.2 |
| 1H NMR (δ, ppm) - CH2 | ~3.3-3.8 | ~3.4-3.9 |
| 1H NMR (δ, ppm) - CH3 | ~1.2-1.6 | ~1.3-1.7 |
| 13C NMR (δ, ppm) - C=N | ~160-165 | ~162-167 |
| 13C NMR (δ, ppm) - C-Cl | ~155-160 | ~157-162 |
| 13C NMR (δ, ppm) - C-H (pyrimidine) | ~105-110 | ~107-112 |
| 13C NMR (δ, ppm) - CH2 | ~40-45 | ~42-47 |
| 13C NMR (δ, ppm) - CH3 | ~14-18 | ~15-19 |
| UV-Vis (λmax, nm) | ~260-280 | ~265-285 |
Applications and Role As a Synthetic Building Block
Pyrimidine (B1678525) Derivatives as Core Structures in Heterocyclic Synthesis
The 4,6-dichloropyrimidine (B16783) framework is a cornerstone in heterocyclic chemistry due to the distinct reactivity of its chloro-substituents. These chlorine atoms can be selectively displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This sequential and regioselective substitution is fundamental to its role as a versatile scaffold.
Purines are a vital class of heterocycles found in DNA, RNA, and numerous cofactors and signaling molecules. The synthesis of purine (B94841) libraries for drug discovery and chemical biology often employs substituted pyrimidines as key precursors. nih.gov The general strategy involves using a 4,6-diaminopyrimidine (B116622), which is then cyclized to form the fused imidazole (B134444) ring of the purine system.
Starting with a compound like 4,6-dichloro-N-ethylpyrimidin-2-amine, a synthetic route can be devised where the two chlorine atoms are sequentially replaced by different amine nucleophiles. For instance, one chlorine can be substituted, followed by the introduction of a nitro group at the 5-position. Subsequent reduction of the nitro group to an amine provides the necessary functionality for cyclization with an orthoester to forge the purine ring system. nih.gov This step-wise approach allows for the introduction of diverse substituents at various positions, leading to the creation of large, structurally varied purine libraries for screening against biological targets like cyclin-dependent kinases (CDKs). nih.gov
The utility of this compound extends beyond purine synthesis to the construction of a wide range of other nitrogen-containing heterocyclic systems. rsc.org The electrophilic nature of the carbon atoms attached to the chlorine atoms makes them susceptible to attack by various nucleophiles. This reactivity has been exploited to create fused heterocyclic systems, such as pyrimido[2,1-b] aston.ac.uknih.govmedchemexpress.comthiadiazines, through reactions with reagents like formaldehyde (B43269) and primary amines in Mannich-type reactions. youtube.com
Furthermore, the dichloropyrimidine core can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of aryl, heteroaryl, or complex amine groups, significantly expanding the molecular diversity achievable from this single building block. rsc.org
Synthesis of Polysubstituted Pyrimidines with Tailored Functionalities
A key feature of this compound is the differential reactivity of the two chlorine atoms, which enables the synthesis of polysubstituted pyrimidines with precisely controlled functionalities. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C6 position. This difference can be exploited to achieve selective mono-substitution under controlled reaction conditions (e.g., lower temperatures).
By carefully choosing the nucleophile and reaction conditions, a specific group can be introduced at the C4 position while leaving the C6-chloro intact for a subsequent, different substitution reaction. nih.gov This stepwise displacement allows for the creation of unsymmetrical 4,6-disubstituted pyrimidines. For example, reaction with one amine can yield a 4-amino-6-chloro intermediate, which can then react with a second, different amine (often under harsher conditions or with palladium catalysis) to yield a 4,6-diaminopyrimidine with two distinct amino substituents. rsc.org This method is invaluable for generating molecules with tailored properties for specific applications, such as optimizing ligand-protein interactions in drug design.
Utilization in the Synthesis of Complex Molecules and Scaffolds (e.g., Acyclic Nucleoside Bisphosphonates, P218 Precursors)
The versatility of this compound makes it a valuable starting material for the synthesis of complex and biologically active molecules.
Acyclic Nucleoside Analogues: Acyclic nucleosides are modified versions of nucleosides that lack a complete ribose or deoxyribose ring. They are an important class of antiviral and anticancer agents. Research has described the synthesis of 6-alkylaminopyrimidine derivatives that bear a 4-hydroxybutyl chain as a mimic of the sugar moiety. aston.ac.uk These compounds are considered simplified, ring-opened analogues of purine acyclonucleosides. A precursor like this compound is an ideal starting point for such syntheses, where one chloro group is substituted with an appropriate acyclic sidechain.
P218 Precursors: P218 is a potent, next-generation inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical target for antimalarial drugs. rsc.org The chemical structure of P218 is 3-(2-{3-[(2,4-diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid. nih.gov This molecule features a 2,4-diaminopyrimidine (B92962) core. While P218 itself is not a dichlorinated compound, dichloropyrimidines are common and logical precursors in the synthesis of such 2,4-diaminopyrimidine-based drugs. The synthesis would involve the sequential displacement of the two chlorine atoms with amine groups to build the required core structure. Therefore, a compound like this compound or its analogs are highly relevant starting materials for developing P218 and other related DHFR inhibitors.
Derivatization for the Development of Chemical Probes and Research Tools
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in living systems. The reactive handles on this compound make it an excellent scaffold for the development of such tools. nih.gov
By attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling, derivatives of this compound can be used to track, isolate, or inhibit specific proteins. For example, a radiolabeled version of a pyrimidine-pyridine amine has been synthesized to target CXCR4 receptors for imaging purposes in gliomas. The ability to readily generate a library of derivatives from the dichloropyrimidine core allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the potency and selectivity of a chemical probe. nih.gov
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| Purine |
| 4,6-diaminopyrimidine |
| Orthoester |
| Pyrimido[2,1-b] aston.ac.uknih.govmedchemexpress.comthiadiazine |
| Formaldehyde |
| 4-amino-6-chloropyrimidine |
| P218 (3-(2-{3-[(2,4-diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid) |
| 2,4-diaminopyrimidine |
| Biotin |
| N-(4-(((6-[(18)F]fluoropyridin-2-yl)amino)methyl)benzyl)pyrimidin-2-amine |
Conclusion and Future Research Directions
Synthesis of 4,6-dichloro-N-ethylpyrimidin-2-amine and its Analogues: Summary of Key Methodological Advances
The synthesis of this compound is conceptually approached as a two-stage process: the formation of the core 4,6-dichloropyrimidine (B16783) ring, followed by the selective introduction of the ethylamino group at the C2 position.
Formation of the 4,6-Dichloropyrimidine Core: A common and well-established method for producing 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine (B14393). google.compatsnap.com This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as dimethylaniline or a hindered amine like N,N-diisopropylethylamine. google.com The reaction can also be performed with phosgene. google.com Industrial-scale processes have been developed to optimize this reaction, focusing on yield, purity, and safety. google.comacs.org For instance, a process for preparing 4,6-dichloropyrimidine involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride and then adding a mixture of phosphorus trichloride (B1173362) and chlorine in the presence of a hindered amine. google.com
Selective Amination: The introduction of the N-ethylamino group onto the dichloropyrimidine scaffold is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring is influenced by the electronic effects of the ring nitrogen atoms. In 2,4-dichloropyrimidines, substitution with amine nucleophiles often shows selectivity for the C4 position. acs.org However, the specific regioselectivity can be controlled. For the synthesis of the title compound, a precursor such as 2,4,6-trichloropyrimidine (B138864) would be reacted with ethylamine (B1201723). The chlorine atom at the C2 position is generally the most reactive towards nucleophilic substitution.
A direct analogy can be drawn from the synthesis of 4,6-dichloro-2-diethylamino-5-pyrimidinecarbonitrile, where 2,4,6-trichloro-5-pyrimidinecarbonitrile is reacted with diethylamine. prepchem.com This suggests a straightforward pathway where 2,4,6-trichloropyrimidine is treated with ethylamine under controlled conditions to selectively substitute the C2 chlorine, yielding this compound. Studies on the amination of 4,6-dichloropyrimidine with various amines, including adamantane-containing amines, have demonstrated that monoamination can be achieved, often requiring careful control of stoichiometry and reaction conditions. nih.govresearchgate.netnih.gov Palladium catalysis has also emerged as a powerful tool for highly regioselective amination of dichloropyrimidines, although this is often employed to favor substitution at the C4 position. acs.orgresearchgate.net
Key methodological advances are summarized in the table below:
| Step | Precursor | Reagent(s) | Key Advances |
| Chlorination | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), Phosgene | Use of hindered amines as bases to improve efficiency and yield; development of scalable industrial processes. google.com |
| Amination | 2,4,6-Trichloropyrimidine | Ethylamine | Control of regioselectivity through reaction conditions; use of palladium catalysis for specific isomers. acs.orgprepchem.com |
| Amination | 4,6-Dichloropyrimidine | Various amines | Catalyst-free monoamination and Pd-catalyzed diamination strategies have been developed. nih.govmdpi.comresearchgate.net |
Emerging Methodologies and Sustainable Approaches in Pyrimidine Synthesis
The chemical industry's increasing focus on sustainability has driven the development of greener synthetic routes for pyrimidines. benthamdirect.comnih.gov These emerging methodologies prioritize efficiency, waste reduction, and the use of renewable resources.
Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow the construction of complex molecules in a single step from three or more starting materials, which enhances efficiency and reduces waste. acs.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This process is sustainable as alcohols can be derived from biomass. acs.org The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com
Green Catalysis and Solvents: There is a significant shift towards using environmentally benign catalysts and solvents. benthamdirect.comnih.gov
Catalysts: Research is focused on developing metal-free, heterogeneous, and reusable catalysts to replace toxic and expensive ones. powertechjournal.com For example, bone char has been used as a catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. tandfonline.com
Solvents: The use of water or bio-based solvents, as well as solvent-free reaction conditions, is being explored. powertechjournal.com
Energy Sources: Energy-efficient techniques such as microwave and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption. nih.govpowertechjournal.com
A summary of sustainable approaches is presented below:
| Approach | Description | Advantages |
| Multicomponent Reactions | Synthesis from three or more starting materials in one pot. | High atom economy, reduced waste, rapid access to diverse structures. acs.org |
| Green Catalysis | Use of non-toxic, reusable, or biodegradable catalysts. | Reduced environmental impact, lower cost, easier product purification. powertechjournal.comtandfonline.com |
| Alternative Solvents/Conditions | Use of water, bio-solvents, or solvent-free reactions. | Reduced use of volatile organic compounds (VOCs), improved safety. nih.gov |
| Energy-Efficient Methods | Microwave or ultrasound irradiation. | Faster reaction rates, higher yields, lower energy consumption. nih.govpowertechjournal.com |
Future Scope for Advanced Computational Studies and Deeper Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, molecular properties, and biological activities of compounds like pyrimidine derivatives. rsc.org
Density Functional Theory (DFT): DFT calculations are widely used to study the geometrical and electronic structures of pyrimidine derivatives. jchemrev.comjchemrev.com These studies can elucidate reaction pathways, predict the regioselectivity of reactions like the amination of dichloropyrimidines, and calculate spectroscopic properties, which can be compared with experimental data for structural validation. jchemrev.comjchemrev.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are employed to correlate the chemical structure of pyrimidine derivatives with their biological activity. rsc.org By developing robust QSAR models, researchers can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the time and cost of drug discovery. rsc.org
Molecular Docking and Dynamics: These computational techniques are crucial for understanding how pyrimidine-based molecules interact with biological targets such as enzymes or receptors. rsc.orgnih.gov Molecular docking predicts the preferred binding mode of a ligand to a target, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. rsc.org
Potential for Novel Chemical Transformations and Strategic Scaffold Diversification
While the synthesis of specific target molecules is crucial, the development of novel chemical reactions that can diversify existing molecular scaffolds offers a powerful strategy for generating chemical novelty. nih.gov The pyrimidine ring is an excellent substrate for such transformations.
Deconstruction-Reconstruction Strategies: A recently developed and powerful approach involves the "deconstruction-reconstruction" of the pyrimidine core. researchgate.netnih.govnih.gov In this strategy, a pyrimidine compound is converted into a reactive intermediate, such as an iminoenamine, by cleaving the ring. nih.gov This intermediate can then be used as a versatile building block to reconstruct new heterocyclic systems, including different pyrimidines, pyrazoles, or 1,2-oxazoles. researchgate.netnih.gov This method allows for the diversification of complex molecules at a late stage, providing access to analogues that would be difficult to synthesize through traditional de novo methods. researchgate.netnih.gov
Scaffold Hopping: This concept, central to medicinal chemistry, involves replacing a core molecular scaffold with another while retaining similar biological activity. The deconstruction-reconstruction approach is a prime example of a method that facilitates scaffold hopping. researchgate.netnih.gov By transforming the pyrimidine ring into other heterocycles, chemists can explore new chemical space and potentially overcome issues with existing compounds, such as poor pharmacokinetic properties or intellectual property limitations. researchgate.net
Novel Ring Transformations: Research into fundamental pyrimidine reactivity continues to uncover novel ring transformation reactions. These reactions can convert the pyrimidine ring into other heterocyclic systems, such as pyridines, offering unique synthetic pathways to diverse molecular architectures. nih.gov
The future in this area will focus on expanding the toolbox of reactions for pyrimidine modification. This includes developing new deconstruction-reconstruction sequences, exploring a wider range of cyclization partners for the resulting intermediates, and applying these strategies to a broader array of complex, biologically active molecules. researchgate.netacs.orgacs.org The ability to edit and transform molecular scaffolds like pyrimidine will be a key driver of innovation in drug discovery and materials science. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-dichloro-N-ethylpyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves nucleophilic substitution using 4,6-dichloropyrimidin-2-amine and ethylamine derivatives. For example, refluxing ethanol with 3,6-dichloropicolinoyl chloride and 4,6-dichloropyrimidin-2-amine at 1:1 molar ratio for 1 hour yielded 90% product in one study . Lower temperatures (0–20°C) and THF as a solvent have also been reported for analogous compounds, though yields may drop to 38% . Optimization should include screening solvents (ethanol vs. THF), temperature gradients, and stoichiometric ratios. Monitoring via LCMS is recommended to track intermediate formation .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths and intermolecular interactions. For example, a related pyrimidine derivative showed a C=O bond length of 1.208 Å and dihedral angles of 86.6° between aromatic rings, confirmed via SCXRD . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying purity and structure. Hydrogen bonding patterns (e.g., N–H⋯O interactions) can be identified through SCXRD and correlated with solubility and stability .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods during synthesis or handling.
- Waste disposal: Segregate halogenated waste and collaborate with certified hazardous waste services .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states. The ICReDD framework combines computational reaction path searches with experimental validation to reduce trial-and-error approaches . For example, simulating nucleophilic attack sites on the pyrimidine ring can prioritize synthetic routes. Machine learning models trained on existing halogenated pyrimidine data may further predict regioselectivity or byproduct formation .
Q. What experimental strategies resolve contradictions in crystallographic data, such as bond length variations or unexpected dihedral angles?
- Methodological Answer : Discrepancies in crystallographic parameters (e.g., dihedral angles ±5°) may arise from packing effects or solvent interactions. Strategies include:
- Redetermining crystal structures under varied conditions (e.g., temperature, solvent).
- Comparing Hirshfeld surface analyses to quantify intermolecular forces .
- Validating via complementary techniques like Raman spectroscopy or neutron diffraction for hydrogen atom positioning .
Q. How do substituents on the pyrimidine ring (e.g., ethyl vs. methyl groups) influence reactivity and biological activity?
- Methodological Answer : Substituent effects can be systematically studied via:
- Synthetic modulation : Compare this compound with its N-methyl analog .
- Electronic profiling : Use Hammett constants or DFT-calculated partial charges to correlate electron-withdrawing/-donating effects with reaction rates.
- Biological assays : Test derivatives against target enzymes (e.g., kinases) to establish structure-activity relationships (SARs) .
Methodological Notes
- Contradiction Analysis : Conflicting synthetic yields (e.g., 90% vs. 38%) may stem from solvent polarity or nucleophile strength. Ethanol’s higher polarity may enhance dissolution of intermediates compared to THF .
- Experimental Design : Factorial design (e.g., varying temperature, solvent, and molar ratios) can systematically identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
